2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide
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Overview
Description
2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties . The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.
Scientific Research Applications
2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide, a molecule that acts as a signaling molecule and can trigger inflammation. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .
Mode of Action
This compound interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes, contributing to its inhibitory effect .
Biochemical Pathways
By inhibiting iNOS and COX-2, this compound affects the biochemical pathways involved in inflammation. The reduction in nitric oxide and prostaglandin production leads to a decrease in inflammation . This can have downstream effects on other biochemical pathways, as these molecules are involved in a variety of physiological processes.
Pharmacokinetics
The compound’s ability to inhibit inos and cox-2 at non-cytotoxic concentrations suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the expression of iNOS and COX-2 proteins . This leads to a reduction in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity of a compound
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole
Uniqueness
2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit both iNOS and COX-2 enzymes makes it a promising candidate for the development of new anti-inflammatory drugs .
Properties
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-2-3-14-12(18)9-20-13-8-11(15-10-16-13)17-4-6-19-7-5-17/h8,10H,2-7,9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGVQYUIQMJAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC(=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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